2'-O-Methylcytidin

Übersicht

Beschreibung

2'-O-Methylcytidine (2'-OMe-C) is a modified nucleoside that is used in a variety of scientific research applications. It is a modified form of cytidine, a nucleoside found in DNA and RNA. 2'-OMe-C is used in a variety of biochemical, physiological, and genetic studies. It has been used to study the effects of modified nucleosides on gene expression, and to study the effects of modified nucleosides on protein-nucleic acid interactions.

Wissenschaftliche Forschungsanwendungen

RNA-Modifikation und Krankheitsforschung

2’-OMe-C ist ein modifiziertes Nukleosid, das eine bedeutende Rolle bei der Untersuchung von RNA-Modifikationen spielt. Diese Modifikationen sind für die Regulation verschiedener biologischer Prozesse und Krankheiten von entscheidender Bedeutung . Mit dieser Verbindung lassen sich die Mechanismen von RNA-Modifikationen wie m6A, m5C und anderen verstehen. Diese Modifikationen spielen eine Rolle bei Krankheiten wie Krebs, neurologischen Störungen und Stoffwechselkrankheiten. Durch die Untersuchung dieser Modifikationen können Forscher potenzielle klinische Therapien und diagnostische Werkzeuge entwickeln.

Hemmer von viralen Polymerasen

Diese Verbindung wird bei der Synthese von Nukleosidderivaten verwendet, die als Inhibitoren der RNA-abhängigen RNA-Viruspolymerase wirken . Diese Inhibitoren sind entscheidend für die Entwicklung von antiviralen Medikamenten, insbesondere zur Behandlung von RNA-Virusinfektionen wie Influenza und Coronavirus-Erkrankungen.

Epitranscriptomik

2’-OMe-C trägt zum Bereich der Epitranscriptomik bei. Dieser Bereich befasst sich mit den chemischen Modifikationen von RNA und ihren Auswirkungen auf die Regulation der Genexpression . Das Verständnis dieser Modifikationen kann zu Erkenntnissen über die RNA-Prozessierung und die Entwicklung neuer therapeutischer Strategien führen.

Alzheimer-Krankheitsforschung

In der Alzheimer-Forschung wurde festgestellt, dass 2’-OMe-C-Modifikationen in kleinen RNA-Molekülen bei Patienten im Vergleich zu Kontrollproben signifikant erhöht sind . Dies deutet auf eine mögliche Rolle beim Fortschreiten der Krankheit hin und bietet eine neue Möglichkeit, die molekularen Grundlagen von Alzheimer zu verstehen.

Antikörperproduktion

2’-OMe-C ist auch wichtig bei der Produktion von Antikörpern, die bestimmte RNA-Modifikationen erkennen . Diese Antikörper werden in verschiedenen wissenschaftlichen Anwendungen eingesetzt, darunter Dot-Blot-Assays, um RNA-Modifikationen und ihre Funktionen zu untersuchen.

Nukleosidanalog-Forschung

Als modifizierte Version von Cytidin ist 2’-OMe-C in der Forschung an Nukleosidanaloga unerlässlich . Diese Analoga werden auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter ihr Einsatz in der Chemotherapie und bei antiviralen Behandlungen.

Wirkmechanismus

Target of Action

2’-O-Methylcytidine primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp is an essential enzyme for the replication of RNA viruses, including Hepatitis C Virus (HCV) . This enzyme catalyzes the synthesis of a new RNA strand complementary to a given RNA template .

Mode of Action

2’-O-Methylcytidine inhibits the RdRp-catalyzed RNA synthesis in a manner that is competitive with substrate nucleoside triphosphate . It acts as a competitive inhibitor of RdRp, thereby disrupting the normal function of this enzyme . This disruption prevents the replication of the RNA virus, effectively inhibiting its life cycle .

Biochemical Pathways

The primary biochemical pathway affected by 2’-O-Methylcytidine is the RNA replication pathway of RNA viruses . By inhibiting RdRp, 2’-O-Methylcytidine prevents the synthesis of new RNA strands, thereby disrupting the replication of the virus . The downstream effects of this disruption include a decrease in viral load and a potential halt in the progression of diseases caused by RNA viruses .

Pharmacokinetics

It is known that 2’-o-methylcytidine is a nucleoside analog, and such compounds are generally well-absorbed and distributed throughout the body . They are metabolized by nucleotide salvage pathways, which may impact their bioavailability .

Result of Action

The primary molecular effect of 2’-O-Methylcytidine’s action is the inhibition of RNA synthesis by RdRp . This results in a decrease in viral RNA production, effectively halting the replication of the virus . On a cellular level, this can prevent the spread of the virus to new cells and may lead to a decrease in viral load .

Action Environment

The efficacy and stability of 2’-O-Methylcytidine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the patient’s body . .

Zukünftige Richtungen

The discovery of 2’-O-Methylcytidine and its roles in RNA modifications have opened new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . More in-depth studies on RNA modifications, their roles in human diseases, and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

Biochemische Analyse

Biochemical Properties

2’-O-Methylcytidine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation process catalyzed by specific methyltransferase enzymes . This modification enhances the stability of RNA and affects its capacity for nuclear export . The presence of 2’-O-Methylcytidine in RNA can influence the interactions between codons and anticodons, thereby affecting protein synthesis .

Cellular Effects

The presence of 2’-O-Methylcytidine in RNA molecules can have profound effects on cellular processes. It can influence cell function by affecting gene expression and cellular metabolism. For example, it has been found to inhibit viral replication, making it an effective antiviral agent . It can also bind to the response element on DNA, potentially inhibiting protein synthesis in cancer cells .

Molecular Mechanism

At the molecular level, 2’-O-Methylcytidine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to the active site of an enzyme, altering its activity . Furthermore, it can interact with other molecules in the cell, influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-O-Methylcytidine can change over time. It has been observed that the modification is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential role in long-term cellular processes .

Metabolic Pathways

2’-O-Methylcytidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors during these processes

Subcellular Localization

The subcellular localization of 2’-O-Methylcytidine and its effects on activity or function are areas of active research. It is known that RNA modifications, including 2’-O-Methylcytidine, can influence the localization of RNA within the cell

Eigenschaften

IUPAC Name |

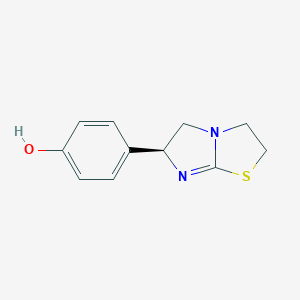

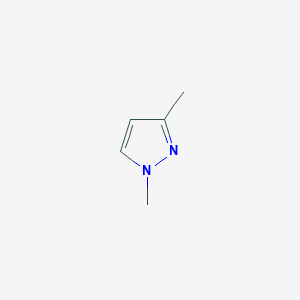

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQJGFZUQFYRF-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943958 | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2140-72-9 | |

| Record name | 2′-O-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

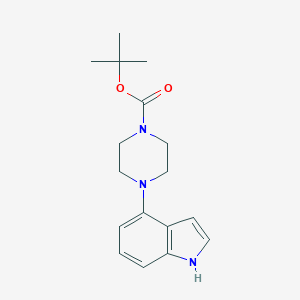

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)